Kanzonol H

Lipophilicity Drug-likeness Membrane permeability

Kanzonol H (CAS 152511-46-1) is a prenylated phenolic compound belonging to the class of 5-O-methylated isoflavonoids, primarily isolated from Glycyrrhiza species (licorice), a genus renowned for its rich reservoir of bioactive flavonoids and triterpenoids. Its chemical structure features a unique combination of a pyranoflavonoid backbone with specific prenyl and methoxy substitutions , which distinguishes it from other Kanzonol series compounds.

Molecular Formula C26H32O5
Molecular Weight 424.5 g/mol
CAS No. 152511-46-1
Cat. No. B15161798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanzonol H
CAS152511-46-1
Molecular FormulaC26H32O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C
InChIInChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1
InChIKeyJRVDUBFSQWHYRJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanzonol H (CAS 152511-46-1): A Prenylated Phenolic Compound from Glycyrrhiza Species


Kanzonol H (CAS 152511-46-1) is a prenylated phenolic compound belonging to the class of 5-O-methylated isoflavonoids, primarily isolated from Glycyrrhiza species (licorice), a genus renowned for its rich reservoir of bioactive flavonoids and triterpenoids [1]. Its chemical structure features a unique combination of a pyranoflavonoid backbone with specific prenyl and methoxy substitutions , which distinguishes it from other Kanzonol series compounds. The molecular formula is C26H32O5 with a molecular weight of approximately 424.5 g/mol, and it is characterized by the systematic name 4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol [2]. This unique structural profile is reported to influence its physicochemical properties and biological interactions.

Why Kanzonol H (CAS 152511-46-1) Cannot Be Simply Substituted by Other Prenylated Flavonoids


Kanzonol H exhibits a unique structural and functional profile that prevents direct substitution with closely related Kanzonol series compounds or generic prenylated flavonoids. Even within the same subclass, variations in the position and number of prenyl groups, the presence of a pyrano ring, and specific methylation patterns critically influence biological activity, target selectivity, and physicochemical properties such as lipophilicity (LogP) [1]. For example, while Kanzonol C is noted for its PTP1B inhibitory activity, the distinct structural features of Kanzonol H suggest a divergent molecular recognition profile that would be overlooked if generic substitution were attempted [2]. Therefore, procuring the specific compound, Kanzonol H, is essential for studies aiming to replicate or build upon published findings associated with this exact molecular entity.

Kanzonol H (CAS 152511-46-1): Quantitative Evidence for Differentiation from Analogs


Lipophilicity (LogP) Comparison: Kanzonol H vs. Non-Prenylated and Differently Prenylated Analogs

Kanzonol H exhibits a higher calculated partition coefficient (LogP) compared to its non-prenylated flavonoid core structures and certain other Kanzonol analogs, which may directly influence its membrane permeability and cellular uptake. While direct experimental LogP data for Kanzonol H is not available in public databases, its predicted LogP (XLogP3) is 7.1 [1]. In comparison, the non-prenylated isoflavonoid genistein has a predicted XLogP3 of 2.8, representing a significant difference [2]. Furthermore, Kanzonol C, which possesses a different prenylation pattern, has a predicted LogP of 6.7, indicating that specific prenyl substitution on Kanzonol H further augments its lipophilic character [3].

Lipophilicity Drug-likeness Membrane permeability ADME

Hydrogen Bond Donor Count: Differential Potential for Intermolecular Interactions

Kanzonol H possesses a distinct count of hydrogen bond donors compared to several other prenylated flavonoids, which may impact its specific binding interactions with biological targets. According to its chemical structure, Kanzonol H has 2 hydrogen bond donor groups [1]. This contrasts with related compounds like Kanzonol C, which has 3 hydrogen bond donors, and the more complex Kanzonol T, which features 4 hydrogen bond donors [2][3].

Hydrogen bonding Drug-receptor interaction Binding affinity Structural biology

Rotatable Bond Count: Impact on Molecular Flexibility and Conformational Entropy

The number of rotatable bonds in a molecule is a measure of its conformational flexibility, which can affect its ability to adapt to a binding site and its entropic cost of binding. Kanzonol H contains 5 rotatable bonds [1]. In comparison, the related compound Kanzonol C has 6 rotatable bonds, while Kanzonol T has 7 rotatable bonds [2][3].

Molecular flexibility Conformational analysis Drug design QSAR

Molecular Weight and Topological Polar Surface Area (TPSA) as Determinants of Drug-likeness

Kanzonol H exhibits a specific combination of molecular weight and topological polar surface area (TPSA) that differentiates it from other prenylated flavonoids, influencing its predicted ADME properties. The molecular weight of Kanzonol H is 424.5 g/mol with a TPSA of 57.5 Ų [1]. This contrasts with the larger and more polar Kanzonol T (MW 462.5 g/mol, TPSA 102 Ų) [2] and the smaller but structurally distinct Kanzonol C (MW 392.5 g/mol, TPSA 66.8 Ų) [3].

Drug-likeness ADME Bioavailability Lead optimization

Kanzonol H (CAS 152511-46-1): Best-Fit Application Scenarios


Cell-Based Assays for Membrane Permeability and Intracellular Target Engagement

The high predicted lipophilicity (XLogP3 = 7.1) of Kanzonol H makes it a prime candidate for cell-based assays designed to investigate intracellular targets or pathways that require efficient passive diffusion across cellular membranes [1]. Its elevated LogP relative to non-prenylated flavonoids like genistein (XLogP3 = 2.8) suggests a potentially superior ability to accumulate within cells or specific organelles [2]. This property is particularly relevant for studies involving targets in the cytosol or nucleus, where membrane penetration is a prerequisite for activity. Researchers should consider Kanzonol H over less lipophilic flavonoids when the primary experimental goal is to maximize intracellular compound exposure.

Pharmacophore Modeling and QSAR Studies for Prenylated Flavonoid Bioactivity

Kanzonol H's distinct set of molecular descriptors, including its hydrogen bond donor count (2), rotatable bond count (5), and TPSA (57.5 Ų), provides a unique data point for developing and refining pharmacophore models and QSAR studies focused on prenylated flavonoids [1]. Its specific profile contrasts with analogs like Kanzonol C (HBD=3, RotB=6) and Kanzonol T (HBD=4, RotB=7) [2][3]. Including Kanzonol H in a training set for computational models allows for a more comprehensive exploration of the structure-activity landscape, helping to delineate the contributions of specific structural features to properties like target binding and ADME. It is the appropriate choice for researchers aiming to build predictive models with broad applicability across the prenylated flavonoid chemical space.

ADME Profiling and Lead Optimization Studies

The physicochemical properties of Kanzonol H position it as an interesting comparator in ADME (Absorption, Distribution, Metabolism, Excretion) profiling studies. Its molecular weight (424.5 g/mol) and TPSA (57.5 Ų) align more closely with classical drug-likeness guidelines than those of other Kanzonol variants like Kanzonol T (MW 462.5 g/mol, TPSA 102 Ų) [1][2]. This suggests Kanzonol H may be a more promising lead-like molecule for further optimization. In comparative studies evaluating the impact of prenylation patterns on metabolic stability or plasma protein binding, Kanzonol H serves as a key intermediate, allowing researchers to isolate the effect of its specific substitution pattern from the bulkier and more polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanzonol H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.